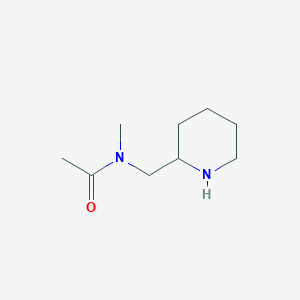

N-Methyl-N-piperidin-2-ylmethyl-acetamide

Description

N-Methyl-N-piperidin-2-ylmethyl-acetamide (IUPAC name) is an acetamide derivative featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a piperidin-2-ylmethyl moiety. Its molecular formula is C₁₀H₁₉N₂O, with a molecular weight of 183.3 g/mol. The compound is cataloged as part of amide-based pharmaceuticals and intermediates, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name |

N-methyl-N-(piperidin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11(2)7-9-5-3-4-6-10-9/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEGOLMDNIOPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-piperidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of N-Methyl-N-piperidin-2-ylmethyl-acetic acid.

Reduction: Formation of N-Methyl-N-piperidin-2-ylmethyl-ethanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-N-piperidin-2-ylmethyl-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-Methyl-N-piperidin-2-ylmethyl-acetamide and related compounds:

Pharmacological and Physicochemical Properties

- Receptor Interactions : BM-5 exhibits unique dual activity (presynaptic antagonism and postsynaptic agonism), contrasting with the uncharacterized target compound . The phenylethyl-substituted analog in may interact with opioid receptors due to structural similarity to fentanyl derivatives .

- Metabolic Stability : The thienyl group in ’s compound introduces sulfur, which may reduce oxidative metabolism compared to the target compound’s piperidine ring .

Structural Activity Relationships (SAR)

- Piperidine vs. Pyrrolidine : BM-5’s pyrrolidine ring (5-membered) may confer conformational rigidity compared to the 6-membered piperidine in the target compound, affecting receptor binding .

Biological Activity

N-Methyl-N-piperidin-2-ylmethyl-acetamide, also referred to as 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The structure features a piperidine ring with a methyl acetamide group, which contributes to its biological properties. The unique arrangement of atoms allows for various chemical interactions that can influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that the compound may modulate the activity of certain receptors and enzymes, thereby triggering downstream signaling pathways. However, detailed mechanisms remain to be fully elucidated.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown promise in inhibiting the growth of Mycobacterium tuberculosis in high-throughput screening assays. In one study, compounds were screened for their ability to inhibit M. tuberculosis growth, with this compound being among those that displayed significant inhibition rates .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cell lines, including HepG2 liver cancer cells. A study indicated that it had an IC50 value indicating moderate cytotoxicity, thus warranting further investigation into its potential as an anticancer agent .

- Neuropharmacological Effects : The structural characteristics of the compound suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Its action may involve modulation of G-protein coupled receptors (GPCRs), similar to other compounds within this chemical class .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methyl-piperidin-4-ylmethylacetamide | Piperidine core with methyl acetamide | Analgesic properties | Lacks amino acid substitution |

| N-(2-Aminoethyl)piperidine | Piperidine core with aminoethyl side chain | Neurotransmitter modulation | Simpler structure without acetamide |

| N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamide | Chlorinated derivative | Potential antiulcer activity | Chlorine substitution alters activity |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- High-throughput Screening for Antimicrobial Activity : A significant study involved screening a library of compounds against M. tuberculosis. The results indicated that this compound inhibited bacterial growth effectively at concentrations below 20 µM .

- Cytotoxicity Assessment : In vitro assays on HepG2 cells revealed that this compound exhibited cytotoxic effects with an IC50 value suggesting moderate toxicity levels, thus highlighting its potential as a lead compound for further development in oncology .

- Pharmacological Profiling : Ongoing research is focused on elucidating the pharmacological profile of this compound, particularly its selectivity and efficacy against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.